- Synthesis of some 2,4-disubstituted thiophenes from 4-chloromethyl-2-acetothienone and 4-chloromethyl-2-thiophenealdehyde, Khimiya Geterotsiklicheskikh Soedinenii, 1973, (4), 490-2

Cas no 932-93-4 (Thiophene-2,4-dicarbaldehyde)

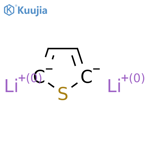

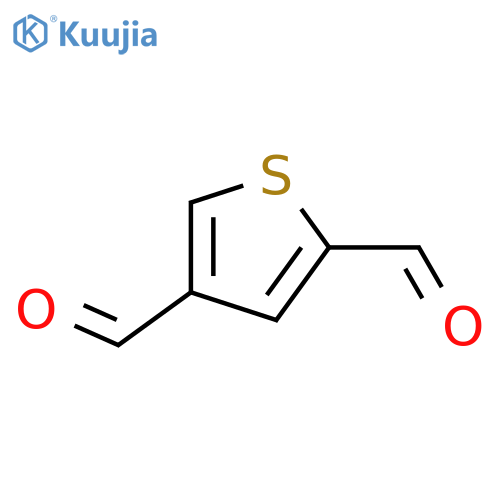

Thiophene-2,4-dicarbaldehyde structure

商品名:Thiophene-2,4-dicarbaldehyde

Thiophene-2,4-dicarbaldehyde 化学的及び物理的性質

名前と識別子

-

- 2,4-Thiophenedicarboxaldehyde

- thiophene-2,4-dicarbaldehyde

- 2,4-thiophenecarboxaldehyde

- 3,5-Thiophenedicarbaldehyde

- SBB002908

- FCH922599

- OR13258

- AK671216

- AX8262340

- 2,4-Diformylthiophene

- MFCD03990651

- 932-93-4

- AKOS006344011

- AS-50361

- DTXSID00362852

- Thiophene-2,4-dicarboxaldehyde

- EN300-1179753

- SCHEMBL346857

- CS-0157345

- O12151

- Thiophene-2,4-dicarbaldehyde

-

- MDL: MFCD03990651

- インチ: 1S/C6H4O2S/c7-2-5-1-6(3-8)9-4-5/h1-4H

- InChIKey: JJUMWUDQTQMMGT-UHFFFAOYSA-N

- ほほえんだ: O=CC1=CC(C=O)=CS1

計算された属性

- せいみつぶんしりょう: 139.99320054g/mol

- どういたいしつりょう: 139.99320054g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 3

- 重原子数: 9

- 回転可能化学結合数: 2

- 複雑さ: 124

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 0.9

- トポロジー分子極性表面積: 62.4

Thiophene-2,4-dicarbaldehyde 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | T93470-1g |

Thiophene-2,4-dicarbaldehyde |

932-93-4 | 95% | 1g |

¥770.0 | 2023-09-06 | |

| Enamine | EN300-1179753-5.0g |

thiophene-2,4-dicarbaldehyde |

932-93-4 | 95% | 5g |

$1548.0 | 2023-06-08 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTFR30-100MG |

thiophene-2,4-dicarbaldehyde |

932-93-4 | 95% | 100MG |

¥ 224.00 | 2023-04-12 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-YK820-50mg |

Thiophene-2,4-dicarbaldehyde |

932-93-4 | 95% | 50mg |

190.0CNY | 2021-07-17 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | T93470-100mg |

Thiophene-2,4-dicarbaldehyde |

932-93-4 | 95% | 100mg |

¥111.0 | 2023-09-06 | |

| Alichem | A169004582-25g |

Thiophene-2,4-dicarbaldehyde |

932-93-4 | 95% | 25g |

$2528.00 | 2023-08-31 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1227985-1g |

Thiophene-2,4-dicarbaldehyde |

932-93-4 | 95% | 1g |

¥1042.00 | 2024-04-25 | |

| Alichem | A169004582-10g |

Thiophene-2,4-dicarbaldehyde |

932-93-4 | 95% | 10g |

$1327.20 | 2023-08-31 | |

| abcr | AB236187-250mg |

Thiophene-2,4-dicarboxaldehyde, 95%; . |

932-93-4 | 95% | 250mg |

€150.40 | 2023-09-12 | |

| Enamine | EN300-1179753-10.0g |

thiophene-2,4-dicarbaldehyde |

932-93-4 | 95% | 10g |

$2931.0 | 2023-06-08 |

Thiophene-2,4-dicarbaldehyde 合成方法

ごうせいかいろ 1

はんのうじょうけん

リファレンス

ごうせいかいろ 2

はんのうじょうけん

1.1 Reagents: N,N,N′,N′-Tetramethylethylenediamine Solvents: Dimethylformamide , Tetrahydrofuran , Hexane

1.2 Reagents: Hydrochloric acid , Water Solvents: Dimethylformamide , Tetrahydrofuran , Hexane , Water

1.2 Reagents: Hydrochloric acid , Water Solvents: Dimethylformamide , Tetrahydrofuran , Hexane , Water

リファレンス

- Dimetalation of furans and thiophenes. One-pot procedures for furan-2,5- and thiophene-2,5-dicarboxaldehyde, Synthesis, 1988, (4), 316-18

ごうせいかいろ 3

はんのうじょうけん

1.1 Catalysts: Diisobutylaluminum hydride

リファレンス

- Synthesis and properties of cyanoformylthiophenes and -selenophenes, Bulletin de la Societe Chimique de France, 1976, 628, 628-34

ごうせいかいろ 4

ごうせいかいろ 5

はんのうじょうけん

1.1 Reagents: tert-Butyllithium Solvents: Diethyl ether , Hexane ; -78 °C; 10 min, -78 °C

1.2 1 h, -78 °C

1.2 1 h, -78 °C

リファレンス

- Synthesis and photochromic activity of a new diarylethene bearing benzo[b]thiophene unit, Pakistan Journal of Scientific and Industrial Research, 2013, 56(1), 54-56

ごうせいかいろ 6

はんのうじょうけん

リファレンス

- Synthesis of thieno[2,3-d]pyridazines and thieno[3,4-d]pyridazines from thiophene derivatives, Bulletin de la Societe Chimique de France, 1967, (7), 2495-507

ごうせいかいろ 7

ごうせいかいろ 8

はんのうじょうけん

1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran , Hexane ; -78 °C; 30 min, -78 °C → 0 °C

1.2 0 °C; 2 h, rt

1.3 Reagents: tert-Butyllithium Solvents: Pentane ; -78 °C; 5 min, -78 °C

1.4 -78 °C; overnight, rt

1.2 0 °C; 2 h, rt

1.3 Reagents: tert-Butyllithium Solvents: Pentane ; -78 °C; 5 min, -78 °C

1.4 -78 °C; overnight, rt

リファレンス

- The synthesis of π-electron molecular rods with a thiophene or thieno[3,2-b]thiophene core unit and sulfur alligator clips, Tetrahedron Letters, 2013, 54(22), 2795-2798

Thiophene-2,4-dicarbaldehyde Raw materials

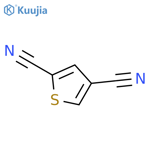

- 2,4-Thiophenedicarbonitrile

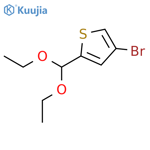

- 4-bromo-2-(diethoxymethyl)thiophene

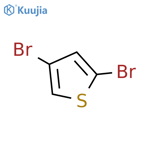

- 2,4-Dibromothiophene

- 2,5-Dilithiothiophene

Thiophene-2,4-dicarbaldehyde Preparation Products

Thiophene-2,4-dicarbaldehyde 関連文献

-

Lyudmila G. Kuz’mina,Artem I. Vedernikov,Natalia A. Lobova,Andrei V. Churakov,Judith A. K. Howard,Michael V. Alfimov,Sergey P. Gromov New J. Chem., 2007,31, 980-994

-

Sitong Chen,Yuji Liu,Yongan Feng,Xianjin Yang,Qinghua Zhang Chem. Commun., 2020,56, 1493-1496

-

Hilaria Mollica,Yi Juan Teo,Alrina Shin Min Tan,Damien Zhi Ming Tan,Paolo Decuzzi,Andrea Pavesi Biomater. Sci., 2021,9, 7420-7431

-

Wei Chen Nanoscale, 2015,7, 6957-6990

-

Andrew S. Clark,Adriana San-Miguel Lab Chip, 2021,21, 3762-3774

932-93-4 (Thiophene-2,4-dicarbaldehyde) 関連製品

- 6030-36-0(4-Methylthiophene-2-carbaldehyde)

- 1150-59-0(4-hydroxy-3-phenylnaphthalene-1,2-dione)

- 1261851-91-5(Ethyl 3-(3'-chloro-5'-iodophenyl)propionate)

- 933025-77-5(4-benzyl-3-{(4-chlorophenyl)methylsulfanyl}-4H-1lambda6,2,4-benzothiadiazine-1,1-dione)

- 1804255-31-9(1-Bromo-1-(4-bromo-2-mercaptophenyl)propan-2-one)

- 1896237-52-7(3-2-(4-chlorophenyl)ethoxyazetidine)

- 2097902-05-9(N-(2-methoxypyridin-4-yl)methyl-2-{3-oxo-2H,3H,5H,6H,7H-cyclopentacpyridazin-2-yl}propanamide)

- 2445784-81-4(methyl 5-aminotricyclo3.3.0.0,3,7octane-1-carboxylate)

- 2227809-30-3((1R)-3-amino-1-(3-chloro-2,6-difluorophenyl)propan-1-ol)

- 2228675-59-8({7,7-difluorobicyclo4.1.0heptan-3-yl}methanesulfonyl chloride)

推奨される供給者

Amadis Chemical Company Limited

(CAS:932-93-4)Thiophene-2,4-dicarbaldehyde

清らかである:99%/99%/99%

はかる:5g/10g/25g

価格 ($):326.0/532.0/1013.0